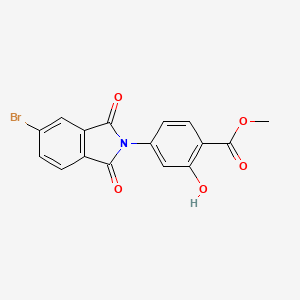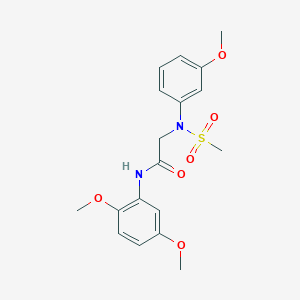![molecular formula C15H21ClN2O4S B3452393 N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3452393.png)
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as CP-690,550, is a potent inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of intracellular tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of cytokine receptors involved in immune cell development and function. CP-690,550 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various autoimmune diseases.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide specifically targets JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 is involved in the signaling pathways of several cytokine receptors, including the common gamma chain (γc) receptor, which is shared by interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines and reduces the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. These include a reduction in the number of circulating T cells, B cells, and natural killer cells, as well as a decrease in the production of pro-inflammatory cytokines such as IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to improve clinical symptoms and reduce disease activity in patients with autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide in lab experiments is its specificity for JAK3, which allows for targeted inhibition of immune cell activity. This specificity also reduces the risk of off-target effects and toxicity. However, this compound has a relatively short half-life and requires frequent dosing, which can be a limitation in some experiments. Additionally, the effects of this compound on immune cell function can vary depending on the disease model and experimental conditions.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. One area of interest is the development of more potent and selective JAK3 inhibitors with longer half-lives and improved pharmacokinetic properties. Another area of focus is the investigation of this compound in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, the effects of this compound on other cell types and signaling pathways beyond the immune system warrant further study.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to effectively suppress the activity of immune cells and reduce inflammation. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in patients with these conditions.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-14-7-6-12(10-13(14)16)18(23(2,20)21)11-15(19)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXDQDFZANVCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B3452315.png)
![ethyl 2-{[(benzylamino)carbonothioyl]amino}-6,6-dimethyl-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B3452323.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3452327.png)

![7-bromo-2-(4-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3452350.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(4-ethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B3452361.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3452367.png)
![2-[(4-bromobenzyl)sulfonyl]-1-methyl-1H-benzimidazole](/img/structure/B3452372.png)
![N-(3,5-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3452377.png)
![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3452387.png)

![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3452402.png)

